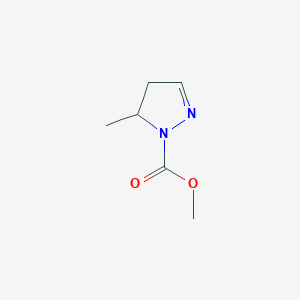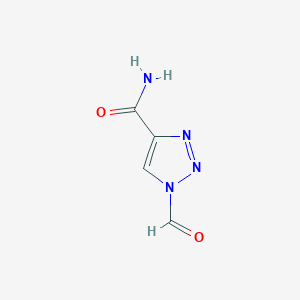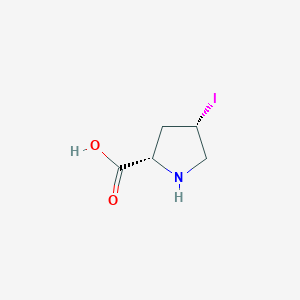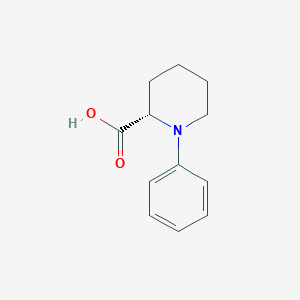![molecular formula C15H24Cl2N2O B15204970 3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-9-methoxy-3,7-diazabicyclo[331]nonane dihydrochloride is a complex organic compound with the molecular formula C15H23Cl2N2O It is characterized by its bicyclic structure, which includes a diazabicyclo nonane core, a benzyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of a suitable diamine with a dihalide under basic conditions to form the diazabicyclo nonane core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Methoxylation: The methoxy group is typically introduced through an O-alkylation reaction using methanol and an appropriate alkylating agent.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The benzyl and methoxy groups can interact with enzymes or receptors, modulating their activity. The diazabicyclo nonane core provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- 3-Benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
Uniqueness
3-Benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H24Cl2N2O |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-benzyl-9-methoxy-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-18-15-13-7-16-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H |
InChI Key |
MCMZMOZUSBRHLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


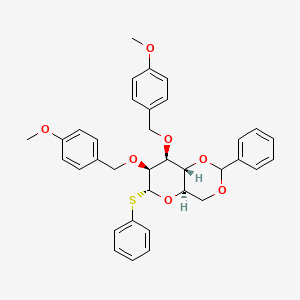
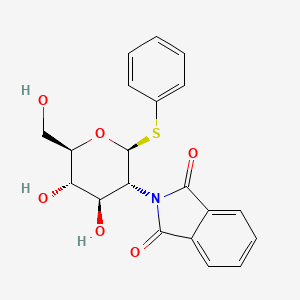
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)


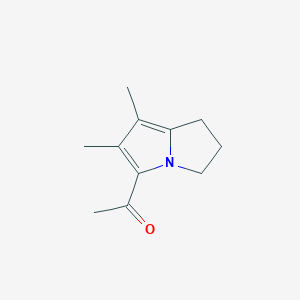
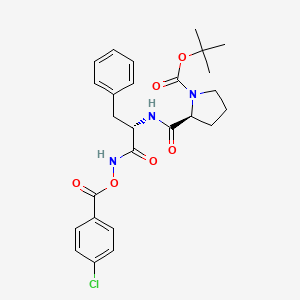

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
